molecular formula C25H41NO3 B1581943 N-Palmitoyl phenylalanine CAS No. 37571-96-3

N-Palmitoyl phenylalanine

Cat. No.: B1581943
CAS No.: 37571-96-3
M. Wt: 403.6 g/mol
InChI Key: BAHIJPSQSKWCJX-QHCPKHFHSA-N
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Description

N-Palmitoyl phenylalanine is a phenylalanine derivative.

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIJPSQSKWCJX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958639
Record name N-(1-Hydroxyhexadecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-96-3
Record name L-Phenylalanine, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyhexadecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Occurrence, Identification, and Distribution of N Palmitoyl Phenylalanine

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of a variety of fatty acid amides, including N-acyl amino acids. hmdb.cabasys2.ca FAAH catalyzes the hydrolysis of the amide bond, breaking down N-palmitoyl phenylalanine into palmitic acid and phenylalanine. hmdb.cabasys2.ca

FAAH is an intracellular serine hydrolase and acts as a major catabolic regulator for this class of lipids. mdpi.comacs.org While PM20D1 is a primary regulator of extracellular N-acyl amino acids, FAAH is considered a significant contributor to the regulation of intracellular levels. elifesciences.org Studies using tissues from mice lacking PM20D1 revealed a residual N-acyl amino acid hydrolysis activity, which was identified as being carried out by FAAH. elifesciences.org However, FAAH exhibits a more restricted substrate scope compared to PM20D1. elifesciences.org The degradation of N-acyl amides by FAAH is a critical mechanism for terminating their signaling functions. hmdb.ca

Theoretical Framework for Acyl Group Oxidation and Hydrolytic Degradation

Beyond direct hydrolysis, other metabolic modifications of N-acyl amino acids can occur, primarily involving the acyl group. frontiersin.org While specific studies on the acyl group oxidation of this compound are limited, the metabolism of other N-acyl amino acids provides a theoretical framework. frontiersin.org

Enzymatic oxidation and hydroxylation of the fatty acid portion have been reported for several N-acyl amino acids. frontiersin.org This suggests that the palmitoyl (B13399708) group of this compound could potentially undergo similar modifications. Enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s are known to modify the acyl chains of other fatty acid amides. frontiersin.org For instance, N-oleoyl-leucine and N-oleoyl-phenylalanine have been identified as substrates for the human enzyme CYP4F2, which catalyzes their omega-hydroxylation. nih.gov

Hydrolytic degradation remains a primary inactivation pathway, with enzymes like FAAH playing a central role. frontiersin.org The balance between the synthetic activity of enzymes like PM20D1 and the degradative action of hydrolases such as FAAH is crucial for maintaining the cellular concentrations of N-acyl aromatic amino acids. frontiersin.org

Influence of Gut Microbiota on N Acyl Amide Metabolism

The gut microbiota has emerged as a significant factor in host metabolism, including the production and modification of N-acyl amides. mdpi.comresearchgate.netoup.com Human gut bacteria are capable of producing N-acyl amides that can structurally mimic the host's endogenous bioactive lipids. mdpi.comoup.comunite.it

Molecular Mechanisms of Action and Biological Activities of N Palmitoyl Phenylalanine

Modulation of Cellular and Subcellular Processes

N-palmitoyl phenylalanine has been shown to influence fundamental cellular activities, including the regulation of gene expression at the post-transcriptional level and the modulation of cellular energy metabolism.

The spliceosome is a large and dynamic molecular machine responsible for removing introns from precursor messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression. nih.govnih.gov Small molecules that can inhibit this process are valuable tools for studying its complex mechanisms. nih.gov this compound has been identified as one such molecule, with a distinct mode of action depending on the experimental system. caymanchem.commedkoo.com

In cell-free systems using HeLa nuclear extracts, this compound demonstrates inhibitory activity on pre-mRNA splicing. caymanchem.commedkoo.com Studies on the closely related compound, N-palmitoyl-l-leucine, which was identified through a high-throughput screen of natural products, revealed that this class of molecules can block the progression of the spliceosome assembly at a late stage. nih.govnih.gov This inhibition prevents the formation of the mature mRNA product. nih.gov The inhibitory concentration (IC50) for this compound in HeLa cell nuclear lysates has been reported, although values vary between studies, with figures around ~150 µM and greater than 400 µM being cited. medkoo.commedchemexpress.euszabo-scandic.com

Table 1: In Vitro Splicing Inhibition by this compound

Experimental System Target Process Reported IC50 Source(s)
HeLa Cell Nuclear Lysate Pre-mRNA Splicing ~150 µM caymanchem.commedkoo.comvincibiochem.itlabchem.com.mybiomol.com

A notable characteristic of this compound's activity is its differential effect in isolated nuclear lysates compared to whole, living cells. medchemexpress.comcaymanchem.commedkoo.com While it functions as a splicing inhibitor in in vitro splicing assays using nuclear extracts, it has been observed to have no splicing activity when applied to intact HeLa cells. medchemexpress.comcaymanchem.commedkoo.commedchemexpress.euszabo-scandic.com This suggests that factors present in a complete cellular environment, such as cell membrane permeability, metabolic processing, or cellular compartmentalization, may prevent the compound from reaching the spliceosome within the nucleus or otherwise inactivate it.

N-acyl amino acids, the family to which this compound belongs, have been identified as important regulators of energy metabolism. wikipedia.orgnih.gov They can directly influence mitochondrial function, which is central to cellular energy production.

N-acyl amino acids, including N-oleoyl phenylalanine, function as endogenous uncouplers of mitochondrial respiration. researchgate.netresearchgate.net This uncoupling action means they can dissipate the proton gradient across the inner mitochondrial membrane, causing the cell to expend energy as heat without producing ATP. researchgate.netscience.gov This process is independent of Uncoupling Protein 1 (UCP1), the protein traditionally associated with thermogenesis in brown and beige adipose tissue. science.govpnas.orgpnas.org The enzyme PM20D1 can catalyze the formation of these N-acyl amino acids, which then directly bind to mitochondria to stimulate uncoupled respiration. researchgate.net Administration of these N-acyl amino acids to mice has been shown to increase whole-body energy expenditure and improve glucose homeostasis, highlighting their role in metabolic regulation. wikipedia.orgresearchgate.netpnas.org

The family of N-acyl amides is known to be involved in a variety of signaling functions that can affect cellular behaviors, including cell migration. hmdb.cawikipedia.org While direct studies focusing exclusively on this compound are limited, the broader class of N-acyl amino acids has been implicated in this process. mdpi.com For instance, N-arachidonoyl glycine (B1666218) has been shown to affect cell migration. mdpi.com Furthermore, metabolic pathways linked to phenylalanine, such as sphingolipid metabolism, have been connected to the regulation of cell migration and invasion in pathological contexts. frontiersin.org

Cytological Profiling and Broader Cellular Effects in Culture Systems

Cytological profiling involves treating cells with a compound and using automated microscopy and image analysis to create a phenotypic profile based on hundreds of cellular features. nih.gov This technique provides insight into a compound's effects on cell number, cytoskeletal structure (actin and tubulin), nuclear size and morphology, DNA replication, and mitosis. nih.gov

In studies comparing N-palmitoyl-l-leucine with its analogs, the phenylalanine-containing version, this compound, was found to be essentially inactive in intact HeLa cell culture systems. nih.gov While it demonstrated some activity in inhibiting pre-mRNA splicing within cell-free HeLa nuclear lysates, this effect did not translate to whole cells. medchemexpress.comnih.govszabo-scandic.com Researchers have suggested that the chemical properties of the phenylalanine head group may impair the compound's ability to effectively penetrate the cell membrane, thus limiting its activity in cellular assays. nih.gov

Despite low activity in some specific cell-based assays, other research has identified distinct cellular effects. Long-chain N-acylated L-phenylalanines, a category that includes this compound, have been shown to function as uncouplers of UCP1-independent respiration in mitochondria. frontiersin.org This action can influence cellular energy metabolism and may contribute to the regulation of glucose homeostasis. frontiersin.org

Table 1: Cellular Features Assessed in Cytological Profiling This table is based on the general methodology for cytological profiling as described in related research.

Cellular Component Feature Analyzed
Cytoskeleton Actin Structure
Tubulin Structure
Nucleus Total DNA (Hoechst Stain)
Nuclear Size & Morphology
Cell Cycle Newly Synthesized DNA (EdU)
Mitosis (Phosphohistone H3)
General Cell Number / Proliferation

Data sourced from nih.gov.

Receptor-Mediated Signaling and Target Engagement

The biological activities of N-acyl amides are often mediated through their interaction with specific cellular receptors and molecular targets.

Interaction with G-protein Coupled Receptors (GPCRs)

The N-acyl amide class of lipids is known to physiologically activate and bind to several G-protein coupled receptors (GPCRs). wikipedia.orghmdb.ca While direct binding studies for this compound are not extensively detailed, research into its chemical class—N-acylated aromatic amino acids (NA-ArAAs)—suggests potential interactions with several orphan GPCRs, including GPR18, GPR55, and GPR92. mdpi.comfrontiersin.org

Furthermore, the GPCR known as GPR132 (or G2A) has been identified as a receptor for N-acylamides. nih.gov Studies have shown that peptidomimetic molecules containing a phenylalanine core (such as SB-583355) are structurally related to GPR132 ligands, suggesting that N-acyl amides with a phenylalanine component could potentially interact with this receptor. nih.gov

Table 2: Potential GPCR Targets for the N-Acyl Amino Acid Class

Receptor Evidence for Interaction
GPR18 Proposed as a receptor for various N-acyl amides. mdpi.comfrontiersin.orgwikipedia.org
GPR55 Proposed as a receptor for various N-acyl amides. mdpi.comfrontiersin.orgwikipedia.org
GPR92 Proposed as a receptor for various N-acyl amides. mdpi.comfrontiersin.orgwikipedia.org

| GPR132 (G2A) | Activated by N-acylamides; compounds with a phenylalanine core are related to known ligands. frontiersin.orgnih.gov |

Engagement with Transient Receptor Potential (TRP) Channels

N-acyl amides are significantly involved in lipid signaling pathways that utilize transient receptor potential (TRP) channels. wikipedia.orghmdb.ca This signaling system plays a role in various physiological processes, including inflammation. hmdb.ca While specific studies focusing on this compound's interaction with TRP channels are limited, the broader family of N-acyl amides has established interactions. For instance, some N-acyl amides act as TRP channel antagonists, while others, such as N-arachidonoyl taurine, can activate both TRPV1 and TRPV4 receptors. wikipedia.orghmdb.cafrontiersin.org The administration of certain N-acyl amino acids, like N-oleoyl-glutamine, can antagonize TRP channels such as TRPV1, suggesting a class-wide potential for these lipids to modulate TRP channel function. wikipedia.orgpnas.org

Identification and Characterization of Other Potential Molecular Targets

Beyond receptor-mediated signaling, this compound and its analogs have been investigated for other molecular interactions.

Pre-mRNA Splicing Machinery : In in vitro assays using HeLa cell nuclear lysates, this compound was found to inhibit pre-mRNA splicing, specifically blocking a late stage of spliceosome assembly. medchemexpress.comnih.govszabo-scandic.com However, this activity was weak, with an IC₅₀ value greater than 400 μM, and was not observed in experiments with intact cells. medchemexpress.comnih.gov

Mitochondria : A significant molecular function has been identified in mitochondria, where long-chain N-acylated L-phenylalanines, including the palmitoyl (B13399708) variant, act as chemical uncouplers of respiration. frontiersin.org This effect is independent of the uncoupling protein 1 (UCP1) and points to a direct influence on mitochondrial function and cellular energy expenditure. frontiersin.org

Table 3: Other Potential Molecular Targets of this compound

Molecular Target Observed Effect System
Spliceosome Inhibition of late-stage assembly In vitro (HeLa cell nuclear lysate) medchemexpress.comnih.govszabo-scandic.com

| Mitochondria | Uncoupling of UCP1-independent respiration | Cellular frontiersin.org |

Table of Mentioned Compounds

Compound Name
This compound
N-palmitoyl-l-leucine
N-oleoyl phenylalanine
Palmitic acid
Phenylalanine
N-oleoyl-glutamine
N-arachidonoyl taurine

Structure Activity Relationship Sar Studies of N Palmitoyl Phenylalanine Analogs

Importance of Acyl Chain Length for Varying Biological Activities

The length of the N-acyl chain is a critical determinant of the biological activity of N-acyl amino acids. Research comparing analogs with different fatty acid tails demonstrates that this feature significantly impacts efficacy across various biological assays.

For instance, in studies of pre-mRNA splicing inhibition, the acyl chain length was found to have the most substantial impact on activity. nih.gov While N-palmitoyl-L-leucine (a C16 acyl chain) was identified as a splicing inhibitor, analogs with shorter chains, such as C8 (octanoyl) and C4 (butyryl), exhibited little to no activity in cellular assays. nih.gov Similarly, research on the neuroprotective effects of N-acyl amino acids showed that while long-chain (C18) variants offered protection against oxygen-glucose deprivation in ischemic brain tissue, analogs with shorter C12 (lauroyl) or C16 (palmitoyl) chains had a negligible effect. acs.org

The physical properties of these molecules, which can influence their biological function, are also governed by acyl chain length. A comparison between N-lauroyl-L-phenylalanine (C12) and N-palmitoyl-L-phenylalanine (C16) revealed differences in their self-assembly properties; N-palmitoyl-L-phenylalanine was found to be a highly efficient gelator in rapeseed oil, a property attributed to the specific interactions and ordering allowed by its C16 chain. unibo.itrsc.org

Table 1: Effect of Acyl Chain Length on Biological Activity
Acyl Chain LengthExample CompoundObserved Activity/PropertyReference
C18 (Stearoyl/Oleoyl)N-Stearoyl Amino AcidsNeuroprotective acs.org
C16 (Palmitoyl)N-Palmitoyl-L-PhenylalanineNegligible neuroprotection; Efficient gelator acs.orgunibo.it
C16 (Palmitoyl)N-Palmitoyl-L-LeucineSplicing Inhibition nih.gov
C12 (Lauroyl)N-Lauroyl-L-PhenylalanineNegligible neuroprotection; Forms metastable gels acs.orgunibo.it
C8 (Octanoyl) / C4 (Butyryl)N-Octanoyl/Butyryl AnalogsLittle to no cellular activity (splicing) nih.gov

Significance of Amino Acid Head Group Identity for Functional Modulation

The identity of the amino acid head group is another crucial factor that modulates the function of N-acyl amino acids. Swapping phenylalanine for other amino acids can lead to significant changes in biological activity, cellular uptake, and metabolic processing.

Studies integrating genetic and metabolomic data in humans have shown that the biological pathways regulating plasma levels of N-acyl amino acids differ according to the amino acid head group. nih.gov For instance, plasma levels of N-oleoyl-phenylalanine and N-oleoyl-leucine are associated with the CYP4F2 gene locus, highlighting a specific regulatory pathway for analogs with large, neutral amino acid head groups. nih.gov In contrast, enzymes like Fatty Acid Amide Hydrolase (FAAH) show a strong preference for hydrolyzing N-acyl amino acids with smaller head groups, such as glycine (B1666218) and serine, but not phenylalanine. elifesciences.org

Furthermore, the chemical properties of the head group can affect the molecule's ability to cross cell membranes and exert its effects. In one study, N-palmitoyl analogs with glutamic acid or phenylalanine head groups showed some activity in cell-free in vitro assays but were essentially inactive in intact cells. nih.gov This suggests that the specific properties of these head groups may impair cellular penetration, preventing the compounds from reaching their intracellular targets. nih.gov

Table 2: Impact of Amino Acid Head Group on N-Acyl Amide Function
Amino Acid Head GroupExample Compound (Palmitoyl Acyl Chain)Observed Activity/CharacteristicReference
PhenylalanineN-Palmitoyl-L-PhenylalanineActive in vitro but inactive in cellular splicing assays nih.gov
Leucine (B10760876)N-Palmitoyl-L-LeucineActive in both in vitro and cellular splicing assays nih.gov
Glutamic AcidN-Palmitoyl-Glutamic AcidActive in vitro but inactive in cellular splicing assays nih.gov
Glycine / SerineN-Acyl Glycines / SerinesPreferred substrates for the enzyme FAAH elifesciences.org

Role of Amino Acid Absolute Configuration in Activity Profiles

The stereochemistry of the amino acid, specifically its absolute configuration (L- or D-form), plays a vital role in determining the activity profile of N-acyl amino acids. The natural form of amino acids in proteins is the L-configuration, and biological systems often exhibit high stereoselectivity.

In SAR studies of splicing inhibitors, the configuration of the amino acid was shown to be important. For example, a comparison of N-palmitoyl-L-alanine and N-palmitoyl-D-alanine revealed differences in their activity levels in cellular assays relative to their in vitro performance. nih.gov Specifically, N-palmitoyl-D-alanine was less active in cells than would be predicted from its in vitro results, suggesting that the D-configuration is less favored by the cellular machinery or transport systems. nih.gov This highlights that the precise three-dimensional arrangement of the molecule is critical for its biological interactions.

Table 3: Influence of Amino Acid Configuration on Activity
CompoundConfigurationRelative Cellular Activity ProfileReference
N-Palmitoyl-L-AlanineL (Natural)Activity in cells is consistent with in vitro data nih.gov
N-Palmitoyl-D-AlanineD (Unnatural)Less active in cells than predicted by in vitro data nih.gov

Comparative Analysis of In Vitro and Cellular Structure-Activity Relationships

For N-palmitoyl amino acid analogs, SAR analysis revealed that the acyl tail length was a dominant factor in both in vitro and cellular assays for splicing inhibition. nih.gov However, discrepancies arose with changes to the amino acid head group. As noted earlier, N-palmitoyl phenylalanine showed some inhibitory activity in in vitro splicing assays using HeLa cell nuclear lysates but was inactive when tested on intact HeLa cells. nih.govglpbio.comcaymanchem.com This divergence is likely due to the chemical properties of the phenylalanine head group, which may hinder its ability to penetrate the cell and nuclear membranes to reach the spliceosome. nih.gov

These comparative analyses underscore the complexity of drug action. While an in vitro assay can confirm a direct interaction with a molecular target, cellular assays integrate additional critical factors such as transport, localization, and metabolism, which are essential for the compound's ultimate biological effect. nih.gov

Table 4: Comparison of In Vitro vs. Cellular SAR for N-Palmitoyl Amino Acids
Structural FeatureIn Vitro Activity (Splicing in Lysate)Cellular Activity (Intact Cells)Reason for Difference (Hypothesis)Reference
Acyl Chain Length (e.g., C16 vs. C8)Strongly correlated with activityStrongly correlated with activityConsistent; a fundamental requirement for target binding. nih.gov
Amino Acid Head Group (e.g., Phenylalanine)Some inhibitory activity observedEssentially inactiveImpaired cell membrane penetration. nih.gov
Amino Acid Configuration (e.g., D-Alanine)Shows inhibitory activityLess active than expectedPotential differences in cellular uptake or target recognition. nih.gov

Advanced Research Methodologies and Experimental Approaches for N Palmitoyl Phenylalanine

Chemical Synthesis and Derivatization Techniques

The creation of N-palmitoyl phenylalanine and its related analogs is primarily achieved through established organic chemistry reactions, allowing for systematic structural modifications.

The most common method for synthesizing this compound is the Schotten-Baumann reaction, a condensation reaction between an amino acid and an acyl chloride. This procedure involves reacting L-phenylalanine with palmitoyl (B13399708) chloride under basic conditions. researchgate.netresearchgate.net

The reaction is typically performed in a biphasic system or in a solvent that can dissolve both reactants. researchgate.net A common challenge is the hydrolysis of the reactive palmitoyl chloride to palmitic acid, which can complicate purification. researchgate.net To mitigate this, strategies can be employed such as using an excess of phenylalanine or performing the reaction in an anhydrous solvent system like dimethylformamide (DMF) to prevent hydrolysis. researchgate.net Another approach involves protecting the carboxylic acid group of phenylalanine as a trimethylsilyl (B98337) (TMS) ester, which can prevent side reactions and may not require an excess of the acid chloride. researchgate.net Following the reaction, the product is typically isolated and purified from byproducts like unreacted phenylalanine and palmitic acid.

To conduct comprehensive structure-activity relationship (SAR) studies, researchers synthesize a library of N-acyl amino acid analogs. nih.govd-nb.info This process involves systematically modifying either the fatty acid tail or the amino acid head group to investigate how these structural changes affect the molecule's properties. nih.govnomuraresearchgroup.com

The general synthetic approach remains amide bond formation, often using HATU-mediated coupling or reaction with acyl chlorides. nih.govd-nb.info

Varying the Acyl Chain: Analogs are created by replacing the palmitoyl group with other fatty acids of different lengths (e.g., lauroyl) and saturation levels (e.g., oleoyl, linoleoyl). nih.govresearchgate.net This allows for the investigation of the role of the lipid tail's length and conformation.

Modifying the Amino Acid Head Group: The phenylalanine residue can be substituted with other natural proteinogenic amino acids (e.g., leucine (B10760876), glycine (B1666218), serine) or unnatural amino acids, such as isoindoline-1-carboxylate. nih.govnomuraresearchgroup.com This exploration helps determine the structural requirements of the head group for specific activities. nih.gov The synthesis of these analogs allows for a detailed mapping of the chemical space to identify key structural features. nih.gov

Analytical and Bioanalytical Characterization Methods

The structural confirmation and quantification of this compound rely on a suite of advanced analytical techniques, each providing distinct and complementary information.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of N-acyl amino acids like this compound in complex matrices such as biological fluids. biorxiv.orgnih.gov Ultra-high performance liquid chromatography (UHPLC) systems are often employed to achieve better separation and faster analysis times. nih.govfrontiersin.org

The methodology typically involves a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov Reversed-phase chromatography is common, using columns such as C18. frontiersin.orgnih.gov Detection is often performed using electrospray ionization (ESI) in either positive or negative ion mode, with dynamic multiple reaction monitoring (dMRM) used to enhance sensitivity and specificity for quantification. biorxiv.org

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of N-acyl amino acids.

ParameterDescriptionSource(s)
Chromatography System UHPLC or HPLC frontiersin.orgnih.gov
Column ACQUITY UPLC BEH C18 or HSS T3 frontiersin.orgnih.gov
Mobile Phase A Water with 0.1% formic acid biorxiv.orgnih.gov
Mobile Phase B Acetonitrile/Isopropanol with 0.1% formic acid biorxiv.orgfrontiersin.org
Flow Rate 0.35 - 0.4 mL/min biorxiv.orgnih.gov
Ionization Mode Electrospray Ionization (ESI), positive or negative nih.govmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) biorxiv.org

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized this compound.

Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight. For N-palmitoyl-L-phenylalanine, a molecular ion peak [M+H]⁺ is observed at m/z 404.32, confirming its elemental composition of C₂₅H₄₁NO₃. rsc.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present. The spectrum of N-palmitoyl-L-phenylalanine shows characteristic absorption bands for the amide and carboxylic acid groups. rsc.org Key peaks include:

~1739 cm⁻¹: C=O stretching of the carboxylic acid. rsc.org

~1647 cm⁻¹: Amide I band (C=O stretching). rsc.org

~1536 cm⁻¹: Amide II band (N-H bending and C-N stretching). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. uzh.chmdpi.com Although specific data for this compound is not detailed in the provided context, a typical ¹H NMR spectrum would show signals corresponding to the aromatic protons of the phenyl group, the proton on the alpha-carbon, the amide proton, and a large set of overlapping signals for the methylene (B1212753) protons of the long palmitoyl chain. uzh.chdss.go.th 2D NMR techniques like COSY and HSQC would be used to assign these resonances definitively. mdpi.com

UV-Vis Spectroscopy: UV-visible spectroscopy can detect the presence of the phenylalanine moiety due to its aromatic ring, which absorbs in the UV range around 240–280 nm. mdpi.com

This compound is an amphiphilic molecule, meaning it has both a hydrophilic (amino acid) and a hydrophobic (fatty acid) part. researchgate.net This structure gives it the potential to self-assemble into supramolecular structures like micelles or gels in solution. researchgate.netrsc.org Dynamic Light Scattering (DLS) is a key technique used to study this behavior. harvard.edu

DLS measures the time-dependent fluctuations in light scattered by particles in solution to determine their hydrodynamic radius (Rh). harvard.edu This allows for the analysis of the size and aggregation state of molecules. harvard.edu In the context of this compound and its analogs, DLS can be used to:

Determine the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. nih.gov

Measure the size of the self-assembled aggregates (e.g., micelles, nanofibers). nih.gov

Assess the stability of these aggregates under different conditions, such as changes in pH or temperature. nih.gov

For example, in a study on the closely related N-palmitoyl-l-leucine, DLS was used to determine a CMC of 550 μM under assay conditions, demonstrating that its observed biological activity was not due to non-specific micelle formation. nih.gov

In Vitro and Cell-Based Functional Bioassays

Advanced research on this compound relies on a suite of sophisticated in vitro and cell-based bioassays to elucidate its biological functions. These assays provide critical data on its molecular interactions and cellular effects, from inhibiting fundamental cellular processes to combating pathogenic microorganisms.

High-Throughput Splicing Inhibition Assays

The investigation of this compound and its analogs as potential modulators of pre-mRNA splicing has been facilitated by high-throughput screening (HTS) methodologies. nih.gov These assays are designed to rapidly assess the ability of a compound to interfere with the spliceosome, the complex molecular machine responsible for removing introns from nascent gene transcripts. nih.gov

A typical HTS approach for splicing inhibition involves an in vitro splicing reaction using a synthetic pre-mRNA substrate and nuclear extracts from cells, such as HeLa cells. nih.govnih.gov The pre-mRNA substrate is designed to produce a quantifiable signal, often through methods like RT-qPCR, upon successful splicing into mRNA. nih.gov This allows for the automated measurement of splicing efficiency across a large number of compounds. nih.gov

In studies evaluating N-acyl amino acids, this compound was tested alongside other analogs like N-palmitoyl-l-leucine. nih.gov While N-palmitoyl-l-leucine was identified as a late-stage splicing inhibitor, this compound was found to inhibit pre-mRNA splicing in HeLa cell nuclear lysates, albeit with a relatively high IC₅₀ value greater than 400 μM. nih.govmedchemexpress.commedchemexpress.com Interestingly, it did not exhibit splicing inhibition activity in intact HeLa cells, suggesting potential differences in cell permeability or metabolism compared to more active analogs. medchemexpress.commedchemexpress.com The structure-activity relationship analysis from these screens revealed that the length of the fatty acyl chain is a critical determinant for the inhibitory activity of this class of compounds. nih.gov

Comprehensive Cellular Cytological Profiling Assays

To understand the broader cellular impact of compounds like this compound, researchers employ comprehensive cellular cytological profiling. This technique provides a detailed, image-based fingerprint of a compound's effect on cell phenotype by quantifying a wide array of cellular features. nih.gov The process involves treating cultured cells (e.g., HeLa cells) with the test compound for a specific duration, followed by staining various cellular components, such as the nucleus, cytoplasm, and cytoskeleton. nih.govasm.org Automated microscopy and sophisticated image processing algorithms are then used to analyze changes in cell morphology, texture, and intensity across hundreds of parameters. nih.gov

In the analysis of N-acyl amino acids, cytological profiling revealed that the length of the acyl tail was crucial for inducing a cellular response. nih.gov Compounds with shorter chains (C4 and C8) had minimal effect and produced largely featureless profiles. nih.gov In contrast, analogs like N-palmitoyl-l-leucine, at sufficient concentrations, produced significant changes in many cellular features, resulting in an intense and distinct cytological profile. nih.gov This profile was noted to be different from those of well-known splicing inhibitors, suggesting a potentially novel mechanism or cellular consequence. nih.gov While specific detailed profiles for this compound are not extensively published, the methodology demonstrates a powerful approach to characterize its cellular effects and compare them to related molecules, providing insights into its ability to penetrate cell membranes and alter cellular pathways. nih.gov

Antimicrobial Efficacy Testing Against Pathogenic Microorganisms

The antimicrobial properties of this compound and its salts are evaluated using standardized microbiological assays. The primary method used is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound. mdpi.comacs.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. acs.org

In these tests, serial dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates. mdpi.comacs.org Each well is then inoculated with a standardized concentration of a specific pathogenic microorganism. nih.gov The plates are incubated, and the MIC value is determined by observing the lowest concentration at which no turbidity (bacterial growth) is visible. acs.org

Studies have shown that sodium this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net However, its efficacy can be lower compared to other N-palmitoyl amino acid derivatives like sodium N-palmitoyl proline. researchgate.net Research has also indicated that this class of molecules is often ineffective against Gram-negative strains such as Acinetobacter baumannii and Stenotrophomonas maltophilia. mdpi.com One study reported that synthesized N-palmitoylphenylalanine possessed no activity against clinical isolates of Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net These findings highlight the specificity of its antimicrobial action.

Table 1: Antimicrobial Efficacy (MIC) of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Microorganism Strain MIC (µg/mL) Reference
Sodium this compound Staphylococcus aureus MLS-16 MTCC 2940 - researchgate.net
Sodium this compound Bacillus subtilis - - researchgate.net
N-palmitoyl-l-phenylalanine Acinetobacter baumannii 13 >128 mdpi.com
N-palmitoyl-l-phenylalanine Stenotrophomonas maltophilia ATCC 13637 >128 mdpi.com
N-palmitoylphenylalanine Staphylococcus aureus Clinical Isolate No Activity researchgate.net
N-palmitoylphenylalanine Bacillus subtilis Clinical Isolate No Activity researchgate.net
N-palmitoylphenylalanine Pseudomonas aeruginosa Clinical Isolate No Activity researchgate.net
N-palmitoylphenylalanine Escherichia coli Clinical Isolate No Activity researchgate.net

Computational and Theoretical Modeling Approaches

Computational and theoretical methods are indispensable for understanding the molecular behavior of this compound at an atomic level. These approaches complement experimental data by providing insights into dynamic processes and electronic properties that are difficult to observe directly.

Molecular Dynamics Simulations for Membrane Permeation and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly valuable for investigating its interaction with and permeation across biological membranes, a critical step for its bioavailability and cellular activity. nih.govacs.org

In a typical MD simulation setup, a model lipid bilayer, such as one composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), is constructed to mimic a cell membrane. nih.govnsf.govethz.ch The this compound molecule is placed in the simulated aqueous environment near the membrane. The simulation then calculates the trajectories of all atoms by solving Newton's equations of motion, providing a detailed view of the dynamic interactions. mdpi.com

These simulations can elucidate the mechanism of passive membrane transport. nih.gov Techniques like umbrella sampling can be used to calculate the potential of mean force (PMF), which describes the free energy profile of the molecule as it moves from the aqueous phase into and across the lipid bilayer. nih.govnsf.gov From the PMF, key parameters such as diffusion constants and permeability coefficients can be derived. nih.gov Studies on analogous molecules, like N-acetyl-phenylalanine-amide (NAFA), have used this approach to reveal that such molecules tend to insert into the membrane sidechain-first and remain largely desolvated in the membrane core. nih.gov The phenylalanine side chain can act as a "molecular anchor," initiating contact with the apolar tail region of the lipids and facilitating insertion. ethz.ch

Density Functional Theory (DFT) for Electronic and Optical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comresearchgate.net It is employed to predict a wide range of properties for this compound, including its electronic and potential optical characteristics, based on the distribution of electrons within the molecule. bohrium.comsciencepg.com

DFT calculations can optimize the molecule's geometry to its ground-state energy level and determine various quantum chemical parameters. bohrium.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT is used to calculate properties relevant to optical applications, such as molecular polarizability and the first-order hyperpolarizability (β), which are indicators of a material's potential for non-linear optical (NLO) applications. bohrium.comsciencepg.com Studies on phenylalanine have shown it has a high hyperpolarizability value compared to other amino acids, suggesting NLO potential. bohrium.com Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (like UV-visible spectra), predicting the wavelengths at which the molecule absorbs light due to electronic transitions, such as n→π* and π→π*. bohrium.comnih.govacs.org The molecular electrostatic potential (MEP) can also be mapped to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interaction patterns. sciencepg.com

Theoretical Frameworks for Understanding Molecular Interactions and Self-Assembly of this compound

The self-assembly of this compound into complex, functional structures is governed by a delicate interplay of non-covalent interactions. To unravel the intricacies of these processes at a molecular level, researchers employ a variety of theoretical and computational frameworks. These approaches provide invaluable insights into the thermodynamic and kinetic drivers of self-assembly, the structure of the resulting aggregates, and the influence of the surrounding environment.

Molecular Dynamics (MD) Simulations

At the forefront of theoretical investigations into the self-assembly of amphiphilic molecules like this compound are Molecular Dynamics (MD) simulations. This powerful computational technique simulates the motion of atoms and molecules over time by numerically solving Newton's equations of motion. By employing classical force fields, which are sets of parameters describing the potential energy of a system of particles, MD simulations can track the trajectory of each atom in the system, offering a dynamic and atomistic view of molecular processes. nih.govscirp.orgciac.jl.cn

For this compound, MD simulations can elucidate several key aspects of its self-assembly:

Aggregation Pathways: Simulations can track the spontaneous aggregation of individual this compound molecules from a random distribution in a solvent to form initial clusters, which then evolve into larger, more ordered structures like fibrils. njit.eduacs.org This allows for the characterization of intermediate states and the kinetics of aggregation.

Solvent Effects: The behavior of this compound is highly dependent on the solvent. MD simulations explicitly model solvent molecules, enabling the study of how interactions with the solvent (e.g., water in hydrogels or oil in oleogels) influence the conformation of the gelator molecules and the morphology of the aggregates. rsc.org

Polymorphism: N-palmitoyl-L-phenylalanine is known to exhibit polymorphism in its gel state. rsc.org MD simulations can help to understand the structural differences between polymorphs at the molecular level and the conditions that favor the formation of one polymorph over another.

A typical all-atom MD simulation setup for studying the self-assembly of this compound would involve the parameters outlined in the following table.

ParameterTypical Value/MethodDescription
Force FieldOPLS-AA, CHARMM, AMBERDefines the potential energy function for interatomic interactions. nih.govnjit.edu
Water ModelTIP3P, SPC/EA simplified model for water molecules in aqueous simulations. mpg.de
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking experimental conditions. rsc.org
Temperature298 K - 310 KSimulations are often run at or near room temperature.
Pressure1 atmStandard atmospheric pressure.
Simulation TimeNanoseconds (ns) to Microseconds (µs)The duration of the simulation, which needs to be long enough to observe the self-assembly process. njit.edu
Initial ConfigurationRandomly dispersed moleculesTo study spontaneous self-assembly, the simulation starts with the gelator molecules in a random arrangement within the solvent box. nih.gov

Coarse-Grained (CG) Modeling

While all-atom MD simulations provide a high level of detail, they are computationally expensive and may be limited in the time and length scales they can explore. Coarse-grained (CG) modeling offers a way to overcome these limitations by grouping several atoms into a single "bead" or "superatom." This simplification reduces the number of particles in the system, allowing for simulations of larger systems over longer timescales. rsc.org

For studying the large-scale morphology of this compound gels, such as the formation of extensive fibrillar networks, CG simulations are particularly useful. The challenge in CG modeling lies in developing a force field that accurately represents the interactions between the coarse-grained beads while retaining the essential physics of the system.

Quantum Mechanical (QM) Methods

Quantum mechanical methods, such as Density Functional Theory (DFT), provide the most accurate description of molecular systems by solving the electronic Schrödinger equation. While computationally intensive and generally limited to smaller systems, QM calculations are invaluable for:

Parameterizing Force Fields: QM calculations can be used to derive the partial atomic charges and other parameters required for classical force fields used in MD simulations, ensuring their accuracy. researchgate.net

Analyzing Intermolecular Interactions: DFT can be used to precisely calculate the energies and geometries of hydrogen bonds and π-π stacking interactions in dimers or small clusters of this compound molecules, providing a fundamental understanding of the forces driving self-assembly. acs.org

The following table summarizes the key theoretical frameworks and their primary applications in studying this compound.

Theoretical FrameworkPrimary ApplicationKey Insights Provided
All-Atom Molecular Dynamics (MD)Simulating the dynamics of self-assembly at the atomic level.Aggregation pathways, role of specific intermolecular interactions, solvent effects, and structural details of small aggregates. ciac.jl.cn
Coarse-Grained (CG) ModelingSimulating large-scale structures and long-timescale phenomena.Morphology of fibrillar networks, gel formation, and phase behavior. rsc.org
Density Functional Theory (DFT)Accurate calculation of electronic structure and interaction energies.Force field parameterization, detailed analysis of hydrogen bonding and π-π stacking in small molecular clusters. acs.org

By integrating these theoretical frameworks, researchers can build a comprehensive, multi-scale understanding of the self-assembly of this compound, from the fundamental quantum mechanical interactions between individual molecules to the macroscopic properties of the resulting gel.

Translational Aspects and Therapeutic Implications of N Palmitoyl Phenylalanine Research

Potential Role in Disease Pathophysiology and as a Biomarker

The unique structure of N-palmitoyl phenylalanine, combining a fatty acid and an amino acid, positions it at the intersection of lipid and amino acid metabolism, suggesting its potential involvement in numerous pathological processes.

Inflammation and Immune Response Modulation

The N-acyl amide class of molecules, to which this compound belongs, is recognized for its role in inflammation and immune responses. hmdb.cawikipedia.org Many N-acyl amides are involved in the lipid signaling system through interactions with transient receptor potential (TRP) channels, which play a role in inflammatory processes. hmdb.ca The degradation of N-acylamides is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH). hmdb.ca

While direct studies on this compound's specific anti-inflammatory effects are limited, research on related compounds provides insight. For instance, a study on the phorbol (B1677699) ester-induced mouse ear edema model reported a lack of significant anti-inflammatory effects for N-palmitoyl glycine (B1666218), a related N-acyl amino acid. mdpi.com Conversely, L-phenylalanine, a constituent of this compound, has been shown to be a metabolic checkpoint for human Th2 cells, which are involved in allergic inflammation. biorxiv.org Low intracellular levels of L-phenylalanine in human memory CD4+ T effector cells are characteristic of patients with severe allergic diseases. biorxiv.org Furthermore, the constituent palmitate can induce inflammatory responses in adipocytes, which can be inhibited by Apolipoprotein A-I. nih.gov

A metabolomics study of diabetic foot ulcers, a condition characterized by chronic inflammation, found a significant accumulation of phenylpyruvate. semanticscholar.org Phenylpyruvate was found to increase the palmitoylation of the NLRP3 protein, enhancing its stability and promoting inflammasome activation. semanticscholar.org Restricting dietary phenylalanine, the precursor to phenylpyruvate, was shown to abrogate the increase of phenylpyruvate, improve the inflammatory response, and accelerate diabetic wound healing. semanticscholar.org

Table 1: Research Findings on this compound and Related Compounds in Inflammation

Compound/MetaboliteFindingImplicationReference
N-Acyl AmidesInvolved in inflammation and immune response modulation, often via TRP channels.General class to which this compound belongs, suggesting a potential role in these processes. hmdb.cawikipedia.org
L-PhenylalanineActs as a metabolic checkpoint for human Th2 cells.Suggests a role for phenylalanine metabolism in modulating allergic inflammation. biorxiv.org
PhenylpyruvateAccumulates in diabetic foot ulcers and increases NLRP3 palmitoylation, promoting inflammation.Highlights a link between phenylalanine metabolism and inflammatory signaling in metabolic disease. semanticscholar.org

Neuroprotection and Relevance in Neurodegenerative Conditions (e.g., Parkinson's Disease)

N-acyl amides are generally implicated in neurodegenerative diseases. hmdb.cawikipedia.org The research focus in this area often involves the broader context of altered lipid metabolism and signaling in conditions like Parkinson's Disease (PD).

While direct evidence for the neuroprotective role of this compound is still emerging, studies on related molecules are informative. For example, N-stearoyl-L-phenylalanine has demonstrated antimicrobial activity, and other N-stearoyl amino acids have shown neuroprotective effects. nih.gov Another related compound, N-palmitoylethanolamide (PEA), has been shown to prevent parkinsonian phenotypes in aged mice by ameliorating behavioral deficits, reducing pro-inflammatory cytokine expression, and blunting the upregulation of α-synuclein. nih.gov

The metabolism of phenylalanine itself is of significant interest in PD research. Some studies report altered levels of phenylalanine in PD patients. mdpi.com A key hypothesis is that in PD, the metabolism of phenylalanine may shift away from producing tyrosine (a precursor to dopamine) and towards producing trans-cinnamate via the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL). mdpi.com This shift could contribute to the dopaminergic neurodegeneration seen in PD. mdpi.com Furthermore, altered protein palmitoylation, the process of adding palmitic acid to proteins, has been observed in the cerebral cortex of PD patients, suggesting it could play a role in the disease's pathophysiology. medchemexpress.eu

Table 2: Research Findings on this compound and Related Compounds in Neurodegeneration

Compound/ProcessFindingRelevance to Neurodegenerative ConditionsReference
N-Acyl AmidesGenerally implicated in neurodegenerative diseases.Suggests a potential role for this compound in the pathophysiology of these conditions. hmdb.cawikipedia.org
N-Palmitoylethanolamide (PEA)Prevents parkinsonian phenotypes in aged mice.Demonstrates the neuroprotective potential of a structurally similar N-acyl amide. nih.gov
Phenylalanine MetabolismMay be altered in Parkinson's Disease, potentially reducing dopamine (B1211576) precursor availability.A shift in this pathway could contribute to dopaminergic neurodegeneration. mdpi.com
Protein PalmitoylationAltered in the cerebral cortex of Parkinson's Disease patients.Suggests that the palmitoyl (B13399708) moiety of this compound is part of a key cellular process implicated in PD. medchemexpress.eu

Implications in Cancer Biology (e.g., Via Splicing Inhibition)

The role of N-acyl amides in cancer is an area of active investigation. hmdb.cawikipedia.org A specific line of research has explored the effect of this compound on pre-mRNA splicing, a critical process for gene expression that is often dysregulated in cancer.

Research has shown that this compound can inhibit pre-mRNA splicing in HeLa cell nuclear lysates, with an IC₅₀ value greater than 400 μM. medchemexpress.commedchemexpress.comnih.gov However, it is important to note that it does not exhibit splicing activity in intact HeLa cells. medchemexpress.commedchemexpress.comnih.gov This suggests that while the compound has the potential to interfere with the splicing machinery, it may not effectively reach its target within a living cell, or other cellular factors may prevent its activity.

The investigation into splicing inhibition by related compounds provides further context. For example, N-palmitoyl-L-leucine has been identified as a splicing inhibitor that blocks a late stage of spliceosome assembly. nih.gov Structure-activity relationship studies of N-palmitoyl-L-leucine and its analogs revealed that the length of the acyl chain is a critical factor for its activity, both in vitro and in cells. nih.gov

Table 3: Research Findings on this compound in Splicing Inhibition

CompoundExperimental SystemFindingIC₅₀Reference
This compoundHeLa cell nuclear lysatesInhibits pre-mRNA splicing> 400 μM medchemexpress.commedchemexpress.comnih.gov
This compoundIntact HeLa cellsNo splicing activityN/A medchemexpress.commedchemexpress.comnih.gov
N-Palmitoyl-L-leucineIn vitro splicing assayInhibits a late stage of spliceosome assemblyNot specified nih.gov

Metabolic Disorders (e.g., Diabetes, Obesity, Glucose Homeostasis)

N-acyl amides are known to have signaling functions in metabolic homeostasis and are implicated in pathological conditions such as diabetes and obesity. hmdb.cawikipedia.org Certain N-acyl amino acids have been shown to elevate energy expenditure, leading to weight loss and improved glucose homeostasis in mice. wikipedia.org

The components of this compound, palmitic acid and phenylalanine, are both linked to metabolic disorders. Elevated levels of palmitic acid and phenylalanine are sometimes observed in individuals with metabolically unhealthy obesity. diabetesjournals.org Furthermore, studies have shown that changes in circulating aromatic amino acids, including phenylalanine, are associated with obesity, insulin (B600854) resistance, and diabetes. pnas.org

Research on N-acyl taurines, which are also degraded by the enzyme FAAH, has shown that they can improve glucose homeostasis. rsc.org This suggests that the broader class of fatty acid amides has significant potential to modulate metabolic health. Additionally, other N-acyl amino acids, such as N-oleoyl leucine (B10760876) and N-oleoyl phenylalanine, have been found to regulate energy homeostasis by increasing uncoupled respiration in cells. rsc.org

Cardiovascular System Regulation

The cardiovascular system is another area where N-acyl amides are suggested to have a regulatory role. hmdb.cawikipedia.org While specific studies on this compound are scarce, the general class of compounds is known to be involved in cardiovascular activity. hmdb.cawikipedia.org

A large prospective cohort study found that phenylalanine, along with certain fatty acids, was associated with cardiovascular disease (CVD). pnas.org Another study focusing on individuals with type 2 diabetes found that changes in lipid and fatty acid content were significantly associated with CVD risk. pnas.org Specifically, palmitoyl sphingomyelin (B164518) was identified as a potential biomarker for increased CVD risk in this population. pnas.org

This compound as a Low Molecular Weight Organogelator (LMWO)

Beyond its potential biological signaling roles, this compound has been identified and studied as a low molecular weight organogelator (LMWO). rsc.orgresearchgate.net LMWOs are small molecules that can self-assemble in organic liquids to form a three-dimensional network, resulting in the formation of a gel. rsc.orgresearchgate.net

This compound has been shown to be an effective organogelator, capable of forming gels in edible oils such as rapeseed oil at concentrations as low as 1 wt%. rsc.orgresearchgate.net These gels, also known as oleogels, are of interest to the food industry as potential alternatives to solid fats, which could help reduce the intake of saturated and trans-unsaturated fats. rsc.orgresearchgate.net

The gelation process is driven by non-covalent interactions, including van der Waals interactions between the alkyl chains and intermolecular hydrogen bonding between the amide and carboxylic acid groups. dntb.gov.ua Studies have revealed that this compound gels can exist in two polymorphic structures, and the system exhibits a non-variant gel-to-gel transition in addition to the more common gel-to-sol transition upon heating. researchgate.net This polymorphism impacts the rheological properties and thermal stability of the oleogels. rsc.org

Table 4: Properties of this compound as a Low Molecular Weight Organogelator

PropertyDescriptionReference
Gelator TypeLow Molecular Weight Organogelator (LMWO) rsc.orgresearchgate.net
Gel FormationForms oleogels in edible oils (e.g., rapeseed oil) at low concentrations (~1 wt%). rsc.orgresearchgate.net
Driving Forces for Self-AssemblyVan der Waals interactions and intermolecular hydrogen bonding. dntb.gov.ua
PolymorphismExhibits a gel-to-gel transition between two polymorphic structures. researchgate.net
Potential ApplicationAs a structuring agent in food products to create oleogels as an alternative to solid fats. rsc.orgresearchgate.net

Applications in Edible Oil Gelation and Food Science (Oleogels)

This compound (Palm-Phe) has emerged as a significant low molecular weight organogelator (LMWO) with promising applications in food science, particularly in the formation of oleogels. rsc.orgrsc.orgnih.gov Oleogels are structured edible oils that provide the texture of solid fats but can be formulated with healthier unsaturated fats, offering an alternative to traditional solid fats that often contain high levels of saturated and trans-unsaturated fatty acids. rsc.orgrsc.orgresearchgate.net The ability of Palm-Phe, an endogenous compound naturally present in the human body, to gel edible oils like rapeseed oil at concentrations as low as 1% by weight makes it an attractive candidate for creating healthier food products. rsc.orgrsc.orgnih.gov

The development of oleogels is driven by the need to reduce the consumption of fats associated with an increased risk of coronary disease. rsc.orgrsc.orgnih.gov Organogelators like Palm-Phe self-assemble into a three-dimensional solid network within the liquid oil, imparting a solid-like viscoelasticity to the mixture. rsc.orgrsc.org This structuring ability allows for the replacement of solid fats in various food products, maintaining desirable textural properties without the negative health impacts of certain fatty acids. rsc.org Research has demonstrated that Palm-Phe can effectively gel edible oils, and the properties of these gels, including their thermal and mechanical behavior, have been a subject of detailed investigation. rsc.orgscispace.com

The table below summarizes key findings related to the application of this compound in edible oil gelation.

PropertyFindingSource(s)
Gelator N-palmitoyl-L-phenylalanine (Palm-Phe) rsc.orgrsc.org
Oil Type Rapeseed oil (as a model edible oil) rsc.orgrsc.org
Effective Concentration Forms gels at approximately 1 wt% rsc.orgrsc.org
Primary Application Structuring edible oils to create oleogels as healthier alternatives to solid fats rsc.orgresearchgate.net
Mechanism Self-assembles into a 3D solid network, providing viscoelastic properties rsc.orgrsc.org

Understanding Polymorphism and Thermoreversible Gelation Properties

A critical aspect of this compound oleogels is their complex thermal behavior, which includes polymorphism and thermoreversible gelation. rsc.orgrsc.org Studies have revealed that upon heating, these oleogels exhibit not only a standard sol-gel transition but also a gel-to-gel transition at a lower temperature. rsc.orgrsc.org This phenomenon indicates the existence of at least two different polymorphic forms of the gel network. rsc.orgrsc.org

The polymorphic transformation has a significant impact on the rheological (flow and deformation) properties and the thermal stability of the oleogels. rsc.org Understanding and controlling this polymorphism is crucial for food applications, as it affects the texture, stability, and sensory perception of the final product at different temperatures, such as during refrigeration and at body temperature. rsc.org The gelation process itself is thermoreversible, meaning the gel can be formed by cooling and will revert to a liquid (sol) state upon heating. mdpi.com

The following table details the research findings on the polymorphism and gelation properties of this compound oleogels.

FeatureDescriptionAnalytical Methods UsedSource(s)
Gel-to-Sol Transition A classical, concentration-dependent transition from a gel to a liquid state upon heating.Micro-differential scanning calorimetry (μ-DSC), Rheology rsc.org
Gel-to-Gel Transition A non-variant transition occurring at a lower temperature than the sol-gel transition, indicating a polymorphic transformation of the solid network.μ-DSC, Rheology rsc.orgrsc.org
Polymorphs At least two distinct gel polymorphs have been identified, with one being metastable.Cryo-SEM, X-ray scattering, FTIR spectroscopy rsc.orgrsc.org
Impact of Polymorphism Affects the rheological properties and thermal stability of the oleogels.Rheology rsc.org
Thermoreversibility The gelation process is reversible with temperature changes.Calorimetry mdpi.comacs.org

Broader Therapeutic Potential and Emerging Applications of N-Acyl Amino Acids

N-acyl amino acids (NAAs), the class of molecules to which this compound belongs, represent a large and growing family of endogenous lipid signaling molecules with significant therapeutic potential. mdpi.comcnr.itresearchgate.net These compounds are chemically related to endocannabinoids and are part of the complex lipid signaling system known as the endocannabinoidome. mdpi.comcnr.it The field of NAAs has gained prominence due to their diverse physiological roles and potential as templates for novel drug candidates. researchgate.netnih.gov

NAAs are involved in a wide array of biological processes and have been identified as potential ligands for various molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. researchgate.netnih.govnih.gov Their amphiphilic nature, combining a fatty acid and an amino acid moiety, allows for a vast diversity of structures and functions. researchgate.netnih.gov

The therapeutic potential of NAAs is extensive and covers a range of conditions. Research has highlighted their analgesic and anti-inflammatory actions. researchgate.net For instance, N-arachidonoyl glycine, a well-studied NAA, has demonstrated analgesic effects. researchgate.net Furthermore, various NAAs have been investigated for their roles in the nervous, vascular, and immune systems. nih.gov Emerging research also points to the potential of NAAs in dermatology and cosmetics, where they can contribute to maintaining the skin's barrier function. nih.govresearchgate.net For example, certain N-acetylated amino acids have been shown to preserve the structural integrity of intercellular lipids in the stratum corneum. nih.govjst.go.jp

The table below provides an overview of the therapeutic and emerging applications of the broader N-acyl amino acid family.

Therapeutic Area/ApplicationSpecific N-Acyl Amino Acids/Derivatives MentionedDocumented or Potential EffectsSource(s)
Analgesia (Pain Relief) N-arachidonoyl glycine, Oleoyl-d-lysineInhibition of pain, selective inhibition of Glycine Transporter 2 (GlyT2) researchgate.netnih.gov
Anti-inflammatory N-arachidonoyl glycineAnti-inflammatory actions researchgate.net
Neuromodulation N-acyl neurotransmitter conjugates (e.g., with GABA, dopamine)Modulation of GPCRs, ion channels, and transporters in the nervous system nih.gov
Skin Barrier Function N-acetyl-L-hydroxyproline (AHYP), Sodium cocoyl alaninate, Capryloyl glycineMaintaining the hydrocarbon-chain packing structure of intercellular lipids in the stratum corneum, use in cosmetic formulations nih.govresearchgate.netjst.go.jp
Antimicrobial N-acyltyrosine derivatives, N-arachidonoylserineAntibiotic effects against certain bacteria, inhibition of biofilm formation researchgate.net
Metabolic Regulation General N-acyl amino acidsInvolvement in metabolic homeostasis hmdb.ca
Anticancer/Antiproliferative General N-acyl amino acidsInvestigated for anticancer and antiproliferative activities researchgate.net

Future Research Directions and Unexplored Avenues for N Palmitoyl Phenylalanine

Elucidation of Comprehensive Physiological Roles and Specific Molecular Targets in vivo

While N-acyl amides, as a class, are known to be involved in a variety of signaling functions including cardiovascular activity, metabolic homeostasis, and inflammation, the specific in vivo roles of N-palmitoyl phenylalanine are still largely undefined. hmdb.ca Future research must prioritize the comprehensive elucidation of its physiological functions. This includes identifying its specific molecular targets. As an N-acyl amino acid, its synthesis and degradation are linked to enzymes like peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH). ebi.ac.uk However, the precise receptors and channels through which it exerts its effects are yet to be fully characterized.

N-acyl amides have been shown to interact with G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. hmdb.ca A critical avenue of future investigation will be to screen this compound against a wide array of these receptors to identify its primary binding partners. For instance, the orphan GPCR, GPR139, has been identified as a receptor for the essential amino acids L-tryptophan and L-phenylalanine, suggesting that their acylated derivatives could also be potential ligands. nih.gov Determining the specific GPCRs or TRP channels that this compound modulates will be a significant step toward understanding its signaling pathways.

Furthermore, investigating its role in various physiological and pathological conditions is crucial. N-acyl amides are implicated in diabetes, cancer, and neurodegenerative diseases. hmdb.ca Future in vivo studies using animal models will be instrumental in dissecting the specific contributions of this compound to the progression of these diseases.

Advanced Quantitative Metabolomics for Spatiotemporal Concentration Dynamics in Diverse Biological Systems

Understanding the physiological roles of this compound necessitates a thorough knowledge of its concentration and distribution in different biological systems. While it has been identified in various organisms, including bamboo, Drosophila melanogaster, soil microorganisms, and in the brain and plasma of rodents, quantitative data on its concentration remains largely unavailable. nih.gov

Advanced quantitative metabolomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be indispensable for this purpose. wustl.edu Future research should focus on developing and validating robust analytical methods to accurately measure this compound levels in a wide range of biological matrices, including various tissues, organs, and biofluids.

A key objective will be to map the spatiotemporal concentration dynamics of this compound. This involves determining how its levels change in different biological compartments in response to various physiological stimuli, developmental stages, and disease states. For example, tracking its concentration in the brain versus peripheral tissues under different metabolic conditions could provide insights into its potential role in signaling between the periphery and the central nervous system.

In-depth Investigation of Translational Applications and Clinical Relevance

The potential of this compound as a biomarker and therapeutic agent is a significant area for future exploration. The established link between N-acyl amides and various pathological conditions suggests that this compound could serve as a diagnostic or prognostic marker. hmdb.ca For instance, elevated levels of phenylalanine have been associated with the severity of COVID-19 and mortality in critically ill patients. researchgate.netnih.gov Investigating whether this compound levels also correlate with disease states could open up new avenues for clinical diagnostics.

Furthermore, given the diverse signaling functions of N-acyl amides, this compound or its synthetic analogs could have therapeutic potential. hmdb.ca Research into its ability to modulate specific receptors or enzymes could lead to the development of novel drugs for a range of diseases. For example, if it is found to be a potent and selective ligand for a particular GPCR involved in metabolic regulation, it could be a starting point for the design of new anti-diabetic or anti-obesity medications.

A related area of interest is its potential application in drug delivery. Phenylalanine-derived hydrogels have shown promise for the sustained release of therapeutic agents. nih.govrsc.org The self-assembly properties of this compound could be harnessed to create novel drug delivery systems with unique properties.

Deeper Exploration of Self-Assembly Properties and Potential Material Science Applications

Recent studies have highlighted the remarkable self-assembly properties of this compound. It has been shown to be a highly efficient gelator, forming supramolecular materials through non-covalent interactions. unibo.itnih.gov This ability to self-assemble into nanofibers and create hydrogels opens up a wide range of potential applications in material science. nih.gov

Future research should delve deeper into the fundamental principles governing its self-assembly. This includes investigating the influence of various factors, such as solvent composition, temperature, and pH, on the morphology and properties of the resulting nanostructures. Techniques like X-ray diffraction, circular dichroism, and transmission electron microscopy will be crucial for characterizing these materials. nih.govnih.gov

The potential applications of these self-assembled materials are vast. They could be used in:

Biomedical Engineering: As scaffolds for tissue engineering, enabling the growth and regeneration of tissues. nih.gov

Drug Delivery: For the controlled and targeted release of therapeutic agents. nih.govnih.gov

Biotechnology: As matrices for enzyme immobilization and biosensor development.

Furthermore, the study of polymorphism in oleogels of N-palmitoyl-L-phenylalanine suggests its potential use in food science as an alternative to solid fats. rsc.org

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

To gain a holistic understanding of the biological significance of this compound, it is essential to move beyond single-molecule studies and embrace a systems biology approach. nih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in constructing a comprehensive picture of its role in complex biological networks. nih.govnih.gov

Future research should aim to:

Identify genetic variants that influence the levels of this compound and its associated metabolic pathways. tudelft.nl

Correlate its concentration with changes in gene and protein expression profiles to uncover its downstream effects.

Build computational models that integrate these different layers of biological information to simulate and predict the behavior of the system in response to perturbations. tudelft.nl

This integrated approach will not only enhance our understanding of this compound's function but also facilitate the identification of novel therapeutic targets and biomarkers. By combining data from different "omics" layers, researchers can build more accurate and predictive models of disease, ultimately leading to more effective and personalized medicine. nih.gov

Q & A

Q. How should N-palmitoyl phenylalanine be stored and reconstituted for in vitro studies?

this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). To reconstitute, warm the compound to 37°C and use ultrasonic bath agitation to enhance solubility in solvents like ethanol (1–10 mg/mL). Stock solutions should account for experimental losses; preparing excess volumes (e.g., for multiple animal trials) is recommended .

Q. What methods optimize solubility of this compound in aqueous solutions?

Due to its hydrophobic nature, use organic-aqueous emulsions (e.g., ethanol or DMSO mixed with buffers) for cell culture experiments. Adjust solvent ratios based on batch-specific solubility data provided by suppliers. Pre-warming to 37°C and sonication are critical steps to prevent precipitation .

Q. What initial experimental parameters should be considered when testing this compound in cell-based assays?

  • Use HeLa cell lysates to study pre-mRNA splicing inhibition (IC₅₀ ≈ 150 µM).
  • For intact cells, prioritize permeabilization techniques (e.g., digitonin) to bypass membrane barriers, as the compound lacks intrinsic cell permeability .

Advanced Research Questions

Q. How to address discrepancies in pre-mRNA splicing inhibition between cell lysates and intact cells?

The lack of activity in intact cells suggests limited cellular uptake or metabolic degradation . Validate using:

  • Permeabilized cell models to bypass membrane barriers.
  • Stable isotope-labeled analogs to track intracellular stability via LC-MS .

Q. What enzymatic pathways synthesize this compound, and how to modulate them?

Rat liver enzymes catalyze its formation via acyltransferase activity , inhibited by diisopropylfluorophosphate (DFP) (68% inhibition at 6.8 × 10⁻⁵ M) and physostigmine (48% at 1.0 × 10⁻³ M). Use these inhibitors to dissect biosynthetic pathways in tissue homogenates .

Q. How to quantify this compound in biological samples using targeted lipidomics?

  • LC-MS/MS parameters : Parent ion m/z 402.59 (positive mode) and fragment ion m/z 164.1 .
  • Validate using internal standards (e.g., deuterated analogs) and reference lipid databases (e.g., LMSD: LMFA08020091) .

Q. What role does this compound play in nonalcoholic steatohepatitis (NASH) progression?

In T2DM patients, elevated serum levels correlate with NASH severity. Use logistic regression models to assess its predictive power alongside other lipids (e.g., PC 36:1 and PE 38:1), with odds ratios of 1.213 (95% CI: 1.076–1.301) .

Q. How do cannabinoid treatments affect tissue-specific levels of this compound?

In mice, THC and CBD alter plasma and liver concentrations. Design studies with vehicle controls and quantify tissue-specific changes via targeted lipidomics , noting sex-specific responses (e.g., higher hepatic accumulation in males) .

Q. What analytical parameters are critical for distinguishing this compound from other N-acyl amides in metabolomic studies?

  • Chromatographic resolution : Use C18 columns with gradient elution (e.g., 60%–95% acetonitrile).
  • Fragment ion specificity : Prioritize m/z 164.1 (phenylalanine backbone) to differentiate from analogs like N-palmitoyl glycine .

Q. How to validate this compound as a biomarker using multivariate statistical models?

Combine ROC analysis (AUC > 0.85) with pathway enrichment (e.g., phenylalanine metabolism) to confirm clinical relevance. Cross-validate findings in independent cohorts and adjust for confounders like lipid-lowering therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.